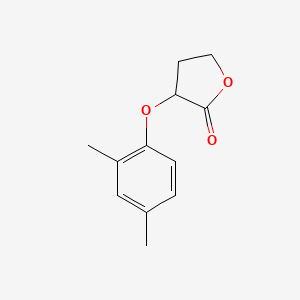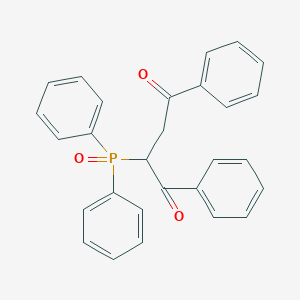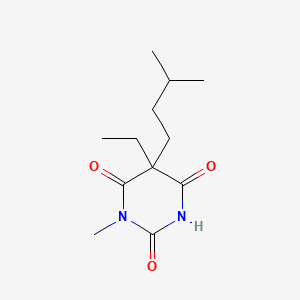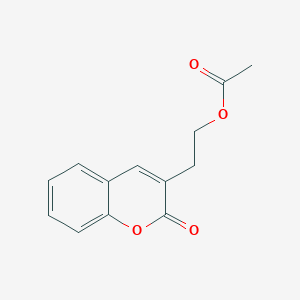![molecular formula C14H12Br2Hg B14731800 Bis[(3-bromophenyl)methyl]mercury CAS No. 10507-40-1](/img/structure/B14731800.png)
Bis[(3-bromophenyl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(3-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 3-bromophenyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-bromophenyl)methyl]mercury typically involves the reaction of 3-bromobenzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(3-bromophenyl)methyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3-bromophenyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Bis[(3-bromophenyl)methyl]mercury has several applications in scientific research:
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their toxicity and interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of organomercury compounds, although limited, includes exploring their use in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of bis[(3-bromophenyl)methyl]mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to potential biological effects. The compound’s reactivity in cross-coupling reactions is facilitated by the activation of the mercury-carbon bond, allowing for the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Bis(phenyl)methylmercury
- Bis(4-bromophenyl)methylmercury
- Bis(2-bromophenyl)methylmercury
Comparison
Bis[(3-bromophenyl)methyl]mercury is unique due to the position of the bromine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to bis(phenyl)methylmercury, the presence of bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions. Additionally, the specific arrangement of bromine atoms in this compound may affect its interactions with biological molecules, potentially altering its toxicity and biological activity .
Properties
CAS No. |
10507-40-1 |
|---|---|
Molecular Formula |
C14H12Br2Hg |
Molecular Weight |
540.64 g/mol |
IUPAC Name |
bis[(3-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-3-2-4-7(8)5-6;/h2*2-5H,1H2; |
InChI Key |
IETVIBNQVBLXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C[Hg]CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)




![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)


![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)



